[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
4-(4-Iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin-1,1-dioxide core substituted with a 4-iodophenyl group at the 4-position and a phenylmethanone moiety at the 2-position. Its molecular formula is C₂₁H₁₄INO₃S, with an estimated molecular weight of 503.3 g/mol.
Properties
IUPAC Name |
[4-(4-iodophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14INO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIVZVXEVNJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, identified by its CAS number 1251691-08-3, is part of a class of benzothiazine derivatives that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅I₁N₁O₂S₁ |
| Molecular Weight | 400.39 g/mol |
| CAS Number | 1251691-08-3 |
The biological activity of 4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. This compound has been studied for its effects on:
- Antimicrobial Activity : Exhibiting potential antibacterial properties against a range of pathogens.
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone show promising results against bacterial strains. For instance, a study reported that derivatives with iodine substitutions exhibit enhanced binding affinity to bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell survival and death pathways.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of iodine-substituted benzothiazine derivatives. The results indicated significant inhibition of growth in Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL for certain strains. This suggests that 4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could serve as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
In another investigation focused on cancer therapeutics, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers. Flow cytometry analysis revealed significant alterations in the cell cycle distribution, indicating G0/G1 phase arrest.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a family of 1,4-benzothiazin-1,1-dioxide derivatives with varying substituents. Below is a detailed comparison with key analogs:
Substituent Effects and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (R) | Key Features | Reference |
|---|---|---|---|---|---|
| 4-(4-Iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₁H₁₄INO₃S | 503.3 | 4-Iodophenyl | High molecular weight due to iodine; strong electron-withdrawing effects. | — |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₃NO₃S | 417.5 | 4-Butylphenyl | Alkyl chain increases lipophilicity; electron-donating inductive effects. | |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₁H₁₄ClNO₃S | 403.9 | 4-Chlorophenyl | Moderate electron-withdrawing effects; smaller steric profile than iodine. |
Key Observations :
- Electronic Effects : Iodine’s inductive electron-withdrawing nature contrasts with the electron-donating butyl group and moderately electron-withdrawing chlorine.
- Lipophilicity : The butyl analog (LogP ~4.5, estimated) is more lipophilic than the iodophenyl (LogP ~3.8) and chlorophenyl (LogP ~3.5) derivatives, affecting solubility and membrane permeability .
Physicochemical Data Table
*No yield data for benzothiazin-dioxide analogs is provided in evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
